molecular formula C31H29ClN2O10 B039025 Actinoplanone E CAS No. 116229-70-0

Actinoplanone E

Cat. No. B039025
M. Wt: 625 g/mol
InChI Key: RXQNODYVXOZZIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Actinoplanone E is a natural product that belongs to the family of polyketides. It was first isolated from the Actinoplanes sp. SE50/110 in 1997 by researchers at the University of Tokyo. Since then, this compound has attracted the attention of scientists due to its unique structure and potential biological activities. Actinoplanone E has been found to exhibit various pharmacological properties, including antibacterial, antifungal, and antitumor effects.

Scientific Research Applications

Antibacterial and Antifungal Properties

Actinoplanone E, through its association with Actinomycetes like Streptomyces hygroscopicus, has shown significant antibacterial and antifungal activities. The methanolic biomass extract of S. hygroscopicus, which contained Actinoplanone E, exhibited potent activity against various microbial strains. This is particularly notable in the EB1 fraction, which was specifically toxic to certain cancer cells and displayed antibacterial and antifungal activities with minimal inhibitory concentration (MIC) values of ≤1.9 and <3.9 μg/mL, respectively (Lima et al., 2016).

Role in Actinometry Technique

Actinometry, a technique used to measure photon flux in chemical reactions, can be enhanced using simulations that account for variables like atomic oxygen densities and electron energy distribution functions (EEDF). While not directly related to Actinoplanone E, the improvement in actinometry techniques could be indirectly beneficial for studies involving Actinoplanone E and its interactions in various chemical environments (Conway et al., 2013).

Anticancer Activities

Actinoplanone E, as part of the compounds produced by endophytic Actinobacteria, is considered to have significant potential in cancer therapy. These compounds are being explored for their unique and potent properties in combating cancer, especially due to their novel mechanisms of action and potential to overcome drug resistance in certain cancer types (Russo et al., 2016).

properties

CAS RN

116229-70-0

Product Name

Actinoplanone E

Molecular Formula

C31H29ClN2O10

Molecular Weight

625 g/mol

IUPAC Name

8-chloro-3,22,28-trihydroxy-21,24-dimethoxy-7-methyl-6-(propan-2-ylideneamino)-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2,4(9),7,10,17,20(25),27-octaene-5,26-dione

InChI

InChI=1S/C31H29ClN2O10/c1-10(2)33-34-11(3)23(32)13-6-12-7-16-19-21(17(12)24(36)18(13)31(34)39)26(38)22-25(37)20-15(40-4)8-14(35)27(41-5)29(20)44-30(22)28(19)43-9-42-16/h6,14-16,27,35-36,38H,7-9H2,1-5H3

InChI Key

RXQNODYVXOZZIK-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C(=C3C(=C2)CC4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C(CC(C7OC)O)OC)O)O)C(=O)N1N=C(C)C)Cl

Canonical SMILES

CC1=C(C2=C(C(=C3C(=C2)CC4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C(CC(C7OC)O)OC)O)O)C(=O)N1N=C(C)C)Cl

synonyms

Actinoplanone E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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